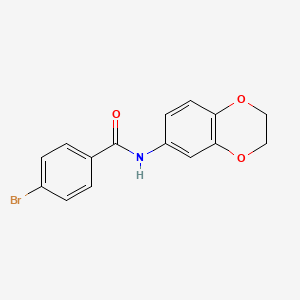

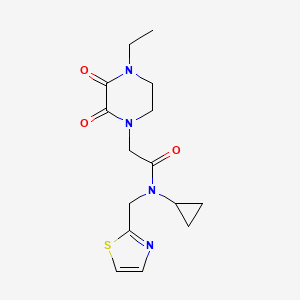

![molecular formula C13H15NO5 B5660375 5-{[4-(carboxymethyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5660375.png)

5-{[4-(carboxymethyl)phenyl]amino}-5-oxopentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 5-{[4-(carboxymethyl)phenyl]amino}-5-oxopentanoic acid-related compounds has been explored through various methods, emphasizing the versatility and complexity of approaches used to obtain these compounds. For instance, 5-Amino-4-oxopentanoic acid hydrochloride, a related compound, was synthesized from levulinic acid via esterification, bromination, and subsequent reactions with potassium phthalimide followed by acidolysis, achieving an overall yield of 44% (Lin Yuan, 2006). Another approach described the preparation of isotopomers of 5-aminolevulinic acid, a precursor in the biosynthesis of biologically active porphyrins, in high yield through a simple scheme (P. B. Shrestha‐Dawadi & J. Lugtenburg, 2003).

Molecular Structure Analysis

Research has focused on understanding the molecular structure of compounds related to 5-{[4-(carboxymethyl)phenyl]amino}-5-oxopentanoic acid. For example, the synthesis, structure, and FTIR spectroelectrochemistry of W(CO)5 complexes of similar compounds were explored, providing insights into the molecular structure through single-crystal X-ray structure analysis (K. Kowalski et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving 5-{[4-(carboxymethyl)phenyl]amino}-5-oxopentanoic acid derivatives have been extensively studied. The interaction of 4-amino-5-phenyl-3,5-thiaaza-4-pentenoic acid with various nitrilimines, leading to the formation of substituted carboxymethylthio derivatives of 1,2,4-triazoles, illustrates the compound's reactivity and potential for creating bioactive derivatives (H. M. Dalloul, 2009).

Physical Properties Analysis

The physical properties of related compounds, such as 4-oxo-5-aminopentanoic acid hydrochloride, have been synthesized to better understand the characteristics that might influence their behavior in various environments. The synthesis from 1-phthalimido-3-bromoacetone and Meldrum's acid highlights methods of obtaining these compounds for further physical properties analysis (S. I. Zav'yalov & A. Zavozin, 1987).

Chemical Properties Analysis

The chemical properties of 5-{[4-(carboxymethyl)phenyl]amino}-5-oxopentanoic acid and its derivatives, such as reactivity, stability, and interaction with other compounds, are crucial for understanding their potential applications. Studies like the exploration of resonance-assisted hydrogen bonds between oxime and carboxyl group in certain derivatives provide valuable insights into the chemical behavior of these compounds (J. Maurin, A. Leś, & M. Winnicka-Maurin, 1995).

Propriétés

IUPAC Name |

5-[4-(carboxymethyl)anilino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c15-11(2-1-3-12(16)17)14-10-6-4-9(5-7-10)8-13(18)19/h4-7H,1-3,8H2,(H,14,15)(H,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQGYPGOPDEMBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)NC(=O)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(1-ethoxyethyl)phenyl]pyridin-2(1H)-one](/img/structure/B5660316.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methoxybenzamide](/img/structure/B5660329.png)

![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-chlorophenyl)hydrazone]](/img/structure/B5660346.png)

![1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methyl-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine](/img/structure/B5660356.png)

![N-[(1-{5-[(methylthio)methyl]-2-furoyl}piperidin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B5660366.png)

![2-{3-(cyclopropylmethyl)-5-[2-(6-methyl-2-oxopyridin-1(2H)-yl)ethyl]-1H-1,2,4-triazol-1-yl}benzoic acid](/img/structure/B5660368.png)

![1-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinol](/img/structure/B5660371.png)

![1-(phenylacetyl)-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B5660382.png)